methyl 4-{[(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate
Description
Methyl 4-{[(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a substituted benzoate ester. The thienopyrimidine scaffold is characterized by a sulfur-containing thiophene ring fused to a pyrimidine ring, which is further functionalized with a 3-propyl group and two ketone groups at positions 2 and 2. The acetyl-amino linker bridges the thienopyrimidine moiety to the methyl benzoate group, creating a structurally complex molecule.
Properties
IUPAC Name |
methyl 4-[[2-(2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-3-9-21-17(24)16-14(8-10-28-16)22(19(21)26)11-15(23)20-13-6-4-12(5-7-13)18(25)27-2/h4-8,10H,3,9,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSXHOVKFHSMJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate typically involves multi-step organic synthesis:
Step 1: Thienopyrimidine Core Synthesis
Starting materials such as 2-aminothiophene and acetic anhydride undergo cyclization under reflux conditions to form the thienopyrimidine core.
Step 2: Propylation
The core is then subjected to propylation using a suitable alkylating agent, like propyl bromide, in the presence of a strong base.
Step 3: Acylation
Following propylation, an acylation reaction is conducted using acetyl chloride, resulting in the acetylated intermediate.
Step 4: Coupling with Benzoic Acid Derivative
The final step involves coupling the intermediate with methyl 4-aminobenzoate under peptide coupling conditions, typically using reagents like EDCI and HOBt.
Industrial Production Methods
While the above synthetic route is typical for laboratory scale, industrial production might employ more efficient methods, including continuous flow synthesis and microwave-assisted reactions to enhance yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate undergoes several types of chemical reactions, including:
Oxidation
Often involving oxidizing agents such as potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction
Typically reduced using agents like lithium aluminum hydride to yield the corresponding alcohols or amines.
Substitution
Nucleophilic substitution reactions, especially at the benzoate moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to methyl 4-{[(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate. The thieno[3,2-d]pyrimidine moiety has been associated with significant cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound demonstrated potent activity against prostate cancer and melanoma cells by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity. A study indicated that derivatives of thieno[3,2-d]pyrimidine showed good to moderate antimicrobial effects against several bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 4 to 20 μmol L, indicating its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Compounds derived from similar structures have shown dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
Synthesis of Novel Derivatives
The synthetic pathways to obtain this compound involve several key reactions that enhance its utility in drug development. The compound can be synthesized through multi-step reactions involving thiazolidine derivatives and other aromatic compounds .
Structure-Activity Relationship Studies
Research on the structure-activity relationships (SAR) of this compound has provided insights into optimizing its biological activities. Modifications to the benzene ring or the thieno[3,2-d]pyrimidine structure can significantly affect its potency and selectivity against specific targets .
Case Study 1: Anticancer Screening
In a study published in Molecules, a series of thieno[3,2-d]pyrimidine derivatives were synthesized and screened for anticancer activity against various cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of thieno[3,2-d]pyrimidine derivatives showed that compounds with electron-withdrawing groups exhibited improved activity against Gram-positive bacteria compared to traditional antibiotics .
Mechanism of Action
The mechanism of action involves the compound's interaction with various molecular targets, including enzymes and receptors. The thienopyrimidine moiety is known to bind to certain kinase enzymes, potentially inhibiting their activity and thereby modulating signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Scaffolds
The thieno[3,2-d]pyrimidine core distinguishes this compound from simpler pyrimidine or triazine derivatives. For instance:
- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () employs a pyrimidine ring substituted with a thietane group and a thioacetate side chain.
- Sulfonylurea herbicides (), such as metsulfuron methyl ester, incorporate triazine or pyrimidine rings linked to benzoate esters via sulfonylurea bridges. These compounds rely on sulfonyl groups for herbicidal activity, whereas the target compound’s acetyl-amino linker may confer different binding properties .
Substituent Effects
- Dioxo Groups: The 2,4-dioxo moieties introduce hydrogen-bonding capabilities, akin to the ketone groups in pyrimidinone derivatives. This feature could enhance interactions with biological targets, such as enzymes or receptors .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Robustness: The fused thienopyrimidine system may offer greater metabolic stability compared to non-fused pyrimidines, as seen in pharmaceutical analogs .
- Activity Hypotheses: The acetyl-amino linker could mimic urea or sulfonylurea groups in herbicides (), but its distinct electronics might shift target specificity .
Biological Activity
Methyl 4-{[(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a thieno-pyrimidine core structure, which is known for its diverse pharmacological properties. Its molecular formula is , and it has a molecular weight of approximately 396.44 g/mol. The IUPAC name reflects its intricate structure:
\text{Methyl 4 2 4 dioxo 3 propyl 3 4 dihydrothieno 3 2 d pyrimidin 1 2H yl acetyl amino}benzoate}
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance:
- A derivative of thieno[3,2-d]pyrimidines was shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells, with IC50 values ranging from 6.2 to 43.4 μM .
- The ability of these compounds to induce apoptosis in cancer cells has been documented, with mechanisms involving the inhibition of cell proliferation and induction of cell cycle arrest.
Anti-inflammatory Effects
Compounds related to this compound have also demonstrated anti-inflammatory properties :
- In vitro studies have indicated that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .
- Animal models have shown reduced inflammation markers when treated with similar thieno-pyrimidine derivatives.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored:
- Research indicates that thieno-pyrimidine derivatives exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) reported range from 10 to 50 µg/mL depending on the specific derivative tested .
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | IC50: 6.2 - 43.4 μM | |
| Anti-inflammatory | Inhibition of COX-2 and iNOS | |
| Antimicrobial | MIC: 10 - 50 µg/mL |
Case Studies
- Case Study on Anticancer Activity :
- A study evaluated the cytotoxic effects of this compound on human breast cancer cells. Results indicated a significant reduction in cell viability after 48 hours of treatment.
- Case Study on Anti-inflammatory Effects :
- In a controlled experiment involving animal models with induced inflammation, treatment with thieno-pyrimidine derivatives resulted in a marked decrease in edema and inflammatory cytokines compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
